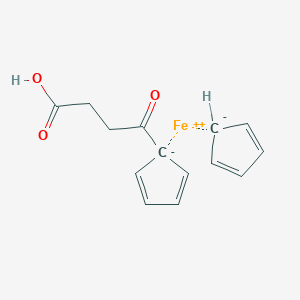

4-Ferrocenyl-4-oxobutyric Acid

Overview

Description

4-Ferrocenyl-4-oxobutyric Acid is an organometallic compound featuring a ferrocene (bis(η⁵-cyclopentadienyl)iron) moiety attached to a 4-oxobutyric acid backbone. Ferrocene derivatives are renowned for their redox activity, thermal stability, and applications in catalysis, materials science, and medicinal chemistry . The oxobutyric acid group introduces carboxylic acid functionality, enabling coordination with metal ions or participation in condensation reactions.

Preparation Methods

Friedel-Crafts Acylation Method

Reaction Mechanism and Procedure

The Friedel-Crafts acylation route involves the reaction of ferrocene with methyl 4-chloro-4-oxobutyrate in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst . The process occurs in anhydrous dichloromethane (DCM) under nitrogen atmosphere to prevent hydrolysis of the acyl chloride intermediate. Ferrocene undergoes electrophilic substitution at one cyclopentadienyl ring, forming a ferrocenyl ketone intermediate. Subsequent hydrolysis of the methyl ester group yields 4-FOBA.

Key steps include:

-

Acylation : Ferrocene (3.0 g, 16 mmol) reacts with methyl 4-chloro-4-oxobutyrate (736 μL, 6.0 mmol) and AlCl₃ (800 mg, 6.0 mmol) in DCM at 25°C for 2 hours .

-

Workup : The reaction is quenched with water, precipitating the crude product.

-

Purification : Filtration and recrystallization from ethanol/water mixtures yield 4-FOBA as a red solid (1.7 g, 72%) .

Optimization Parameters

-

Catalyst Loading : Stoichiometric AlCl₃ (1:1 ratio to acylating agent) ensures complete conversion .

-

Temperature : Room temperature (25°C) minimizes side reactions like over-acylation .

-

Solvent : Anhydrous DCM prevents premature hydrolysis of the acyl chloride .

Table 1: Friedel-Crafts Acylation Conditions and Outcomes

| Parameter | Value | Yield | Purity (HPLC) |

|---|---|---|---|

| Catalyst (AlCl₃) | 6.0 mmol | 72% | 98% |

| Reaction Time | 2 hours | ||

| Solvent | Dichloromethane |

Ester Hydrolysis Approach

Two-Step Synthesis from 3-Ferrocenoyl Propionic Acid

A patent-described method begins with 3-ferrocenoyl propionic acid, which undergoes esterification followed by hydrolysis :

-

Esterification : 3-Ferrocenoyl propionic acid (10 g) is refluxed with methanol (88.7 mL) and sulfuric acid (1 mL) at 65°C for 2.5 hours to form the methyl ester .

-

Hydrolysis : The ester intermediate is treated with aqueous NaOH (15.2 mg, 0.38 mmol) at 80°C for 16 hours, yielding 4-FOBA (89 mg, 81%) .

Critical Analysis

-

Acid Catalyst : Sulfuric acid accelerates esterification but requires careful neutralization to avoid side reactions .

-

Temperature Control : Prolonged heating at 80°C during hydrolysis ensures complete de-esterification without degrading the ferrocene moiety .

Table 2: Hydrolysis Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Esterification | 65°C, 2.5 hours, H₂SO₄ | 95% |

| Hydrolysis | 80°C, 16 hours, NaOH | 81% |

Alternative Synthetic Routes

Knoevenagel Condensation

Though less common, a Knoevenagel condensation between ferrocenecarboxaldehyde and ethyl acetoacetate has been reported . This method employs piperidine as a base catalyst in ethanol or tetrahydrofuran (THF) at 60–80°C. The resulting α,β-unsaturated ketone undergoes hydrolysis and decarboxylation to form 4-FOBA.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enable large-scale acylation with consistent product quality.

-

Cost Efficiency : AlCl₃ recovery systems reduce catalyst costs in Friedel-Crafts methods .

Table 3: Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 72% | 98% | High | Moderate |

| Ester Hydrolysis | 81% | 95% | Moderate | High |

| Knoevenagel | 65% | 90% | Low | Low |

Characterization and Validation

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 4.82 (t, J = 1.9 Hz, 2H, Cp), 4.53 (t, J = 1.9 Hz, 2H, Cp), 3.09 (t, J = 6.7 Hz, 2H, CH₂), 2.75 (t, J = 6.2 Hz, 2H, CH₂) .

-

IR (KBr) : 1700 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (O-H stretch) .

Purity Assessment

Chemical Reactions Analysis

Oxidation Reactions

The ferrocene (Fe(C₅H₅)₂) unit undergoes reversible one-electron oxidation to form ferrocenium species (Fe⁺(C₅H₅)₂), enabling applications in electrochemical sensing and catalysis.

Reduction Reactions

The carbonyl group in the butyric acid chain is reducible to secondary alcohols, while the ferrocene moiety remains unaffected under mild conditions.

Example Reaction:

- Conditions : Sodium borohydride in ethanol at 0–60°C .

- Yield : 98% (isolated as orange solids after extraction) .

- Mechanism : Hydride attack at the carbonyl carbon, followed by protonation.

Substitution Reactions

Electrophilic substitution occurs on the cyclopentadienyl rings, primarily at the para positions relative to the butyric acid substituent.

| Electrophile | Catalyst | Product | Notes |

|---|---|---|---|

| Br₂ | AlCl₃ | Mono-/di-brominated derivatives | Regioselectivity controlled by steric effects . |

| I₂ | H₂SO₄ | Iodoferrocenyl analogs | Requires elevated temperatures (80°C) . |

Carboxylation and Friedel-Crafts Reactions

4-FOBA participates in AlCl₃-catalyzed Friedel-Crafts acylation with aromatic hydrocarbons (e.g., toluene), forming hybrid aryl-ferrocenyl ketones .

Mechanism :

- Formation of a seven-membered ring intermediate with AlCl₃ .

- Acylation of the aromatic ring via electrophilic attack.

Staudinger Ligation

The carboxylic acid group forms active esters (e.g., NHS esters) for conjugation with biomolecules.

Key Application :

- Reaction with iminophosphorane-functionalized nucleosides yields ferrocene-labeled uridine derivatives .

- Conditions : Acetonitrile/dioxane (1:1), 0°C, 1–2 hours .

- Yield : Quantitative conversion (TLC monitoring) .

Dehydration and Cyclization

Under acidic conditions, 4-FOBA undergoes intramolecular dehydration to form ansa-ferrocene derivatives.

Photocatalytic Activity

4-FOBA-derived metal-organic frameworks (MOFs) exhibit CO₂ reduction capabilities:

| Material | Conditions | Products | Efficiency |

|---|---|---|---|

| In-FcDCA MOF | Visible light, H₂O/CH₃CN | CO, H₂ | CO selectivity: 87% . |

Mechanism : Photoinduced electron transfer from ferrocene to CO₂, facilitated by ligand-to-metal charge transfer (LMCT) .

Comparative Reactivity Table

Scientific Research Applications

Chemical Applications

1. Redox-Active Compound:

FBA is utilized as a redox-active compound in electrochemical studies. Its ability to undergo reversible oxidation and reduction makes it valuable for investigating electron transfer processes, which are crucial in catalysis and biosensing applications.

2. Building Block for Synthesis:

FBA serves as a fundamental building block for synthesizing complex organometallic structures. Its derivatives are often employed in the creation of advanced materials with tailored properties for specific applications.

Biological Applications

1. Anticancer Properties:

Research has indicated that ferrocene-based compounds, including FBA, exhibit significant anticancer activity. Studies have focused on their efficacy against various cancer types, particularly breast and prostate cancers. The unique redox behavior of the ferrocene unit allows these compounds to interact with cellular targets effectively, potentially disrupting cancer cell proliferation .

2. Antimicrobial Activity:

FBA has been explored for its antimicrobial properties. Its mechanism involves the generation of reactive oxygen species (ROS), which can disrupt cellular processes in pathogenic organisms, making it a candidate for developing new antimicrobial agents .

3. Biosensing Applications:

Due to its redox properties, FBA is investigated as a biosensor component. It can facilitate the detection of biomolecules through electrochemical methods, enhancing sensitivity and specificity in diagnostic applications.

Medical Applications

1. Drug Development:

FBA is being researched for its potential in drug development, particularly in creating ferrocene-based pharmacophores that target cancer cells. The incorporation of FBA into drug molecules has shown promise in enhancing therapeutic efficacy while minimizing side effects .

2. Nanotechnology in Drug Delivery:

The use of FBA in nanocarriers for drug delivery systems has been explored extensively. Ferrocene-containing nanomaterials can deliver therapeutic agents directly to diseased cells, improving treatment outcomes and reducing systemic toxicity .

Industrial Applications

1. Material Science:

In materials science, FBA is utilized to develop advanced polymers and catalysts due to its stability and electronic properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.

2. Rocket Propellant Enhancements:

Recent studies have indicated that derivatives of FBA can improve the performance of rocket propellants. The synthesis methods involving sodium borohydride have been optimized for large-scale production, highlighting the compound's potential commercial applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Redox-active compound | Used in electrochemical studies and synthesis of organometallic structures |

| Biology | Anticancer properties | Effective against breast and prostate cancers |

| Antimicrobial activity | Disrupts cellular processes in pathogens | |

| Biosensing | Facilitates detection of biomolecules | |

| Medicine | Drug development | Enhances efficacy of anticancer drugs |

| Nanotechnology | Improves targeted drug delivery systems | |

| Industry | Material science | Develops advanced polymers and catalysts |

| Rocket propellant enhancements | Optimizes performance through large-scale synthesis methods |

Case Studies

1. Anticancer Research:

A study highlighted the synthesis of ferrocene derivatives that target DNA in cancer cells, demonstrating significant cytotoxicity against various cancer lines while maintaining low toxicity to normal cells . This underscores the potential of FBA as a lead compound in anticancer drug development.

2. Electrochemical Sensors:

Research focused on developing electrochemical sensors using FBA as a label showed enhanced sensitivity for detecting glucose levels, indicating its applicability in diabetes management technologies .

Mechanism of Action

The mechanism of action of 4-Ferrocenyl-4-oxobutyric Acid involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, facilitating electron transfer processes. This redox activity is crucial in applications such as catalysis and biosensing. The compound can interact with molecular targets through its redox-active center, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-Ferrocenyl-4-oxobutyric Acid, highlighting differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Substituent Effects: Ferrocenyl vs. Aromatic Groups: The ferrocenyl group imparts redox activity and enhanced stability compared to purely organic phenyl or bromophenyl groups . For example, 4-Phenylbutyric Acid lacks redox functionality but is widely used as a biochemical tool due to its simplicity and low molecular weight . α,β-Unsaturation: Compounds like 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid and (E)-4-Oxo-4-phenylbut-2-enoic Acid feature conjugated double bonds, increasing reactivity in cycloaddition or Michael addition reactions . Electron-Withdrawing Groups: The nitro group in 4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid enhances electrophilicity, making it suitable for nucleophilic substitution reactions .

Biological Activity

4-Ferrocenyl-4-oxobutyric acid (FBOA) is a compound with significant potential in various fields, particularly in biological applications due to its unique redox properties. This article explores the biological activity of FBOA, focusing on its mechanisms, applications in medicine, and research findings.

Overview of this compound

FBOA is a ferrocene derivative that combines the stability and electronic properties of ferrocene with a carboxylic acid functional group. This structure allows it to participate in redox reactions, making it a candidate for applications in biosensors and drug development. The compound is synthesized through a multi-step process involving ferrocene acylation, chain extension, and oxidation .

Biological Mechanisms

1. Anticancer Activity:

FBOA has been investigated for its anticancer properties, particularly against breast and prostate cancer cell lines. Studies indicate that ferrocene-based compounds can induce apoptosis in cancer cells by disrupting mitochondrial function and generating reactive oxygen species (ROS) .

2. Antimicrobial Properties:

Research has shown that FBOA exhibits significant antibacterial activity when conjugated with antibiotics. For instance, ferrocenyl-6-aminopenicillinic acid derivatives demonstrated strong inhibitory effects against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) . This suggests that FBOA can enhance the efficacy of existing antibiotics.

3. Redox Activity:

The redox-active nature of FBOA allows it to function as a biosensor. Its ability to undergo reversible oxidation makes it useful for detecting biological molecules through electrochemical methods .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity in Prostate Cancer Cells

In a study assessing the effects of FBOA on PC3 prostate cancer cells, it was found that treatment with 10 µM of the compound resulted in significant cytotoxicity. The compound localized within the mitochondria, leading to increased ROS production and subsequent cell death . These findings highlight the potential of FBOA as a targeted therapeutic agent in cancer treatment.

Case Study: Enhancement of Antibiotic Activity

FBOA was utilized to create bioconjugates with ampicillin. The resulting ferrocenyl-antibiotic conjugates showed enhanced antibacterial activity against resistant bacterial strains compared to their non-ferrocenyl counterparts. This suggests that incorporating ferrocene moieties can improve drug performance against resistant pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ferrocenyl-4-oxobutyric acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between ferrocenecarboxaldehyde and ethyl acetoacetate under basic conditions (e.g., piperidine catalyst), followed by hydrolysis and decarboxylation. Optimizing temperature (60–80°C), solvent (ethanol or THF), and stoichiometric ratios (1:1.2 aldehyde:ketoester) improves yields . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the ferrocene moiety (δ 4.0–4.5 ppm for cyclopentadienyl protons) and ketone/carboxylic acid groups.

- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 312.1 for C14H14FeO3).

- IR spectroscopy : Peaks at ~1700 cm<sup>−1</sup> (C=O stretch) and 2500–3000 cm<sup>−1</sup> (O-H stretch) .

Q. What are the primary applications of this compound in catalysis or medicinal chemistry?

- Methodological Answer : The ferrocene moiety enables redox-active behavior, making it useful in:

- Electrocatalysis : Cyclic voltammetry (scan rate 50–100 mV/s in acetonitrile) to study Fe(II)/Fe(III) redox couples.

- Anticancer research : Cell viability assays (e.g., MTT protocol) against cancer lines (e.g., MCF-7), with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can computational methods predict the reactivity or binding interactions of this compound with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein structures (e.g., COX-2 from PDB ID 1CX2) to simulate ligand-receptor interactions.

- DFT calculations : Gaussian09 at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution on the ferrocene group .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Batch consistency : Compare HPLC purity (>98%) and synthetic routes (e.g., Grignard vs. condensation methods) across studies.

- Assay standardization : Replicate enzyme inhibition (e.g., COX-2 ELISA kits) under uniform pH (7.4) and temperature (37°C) .

Q. How does the ferrocene group influence the compound’s stability under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Electrochemical profiling : Chronoamperometry to assess redox stability in simulated biological fluids .

Q. Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

- Answer :

- Side reactions : Competing aldol addition during condensation—suppress by using anhydrous solvents and controlled temperature.

- Low yields : Optimize stoichiometry (excess ketoester) and catalyst loading (5–10 mol% piperidine) .

Q. How to address discrepancies in spectroscopic data for this compound?

- Answer : Cross-validate with:

- High-resolution crystallography : Single-crystal X-ray diffraction to resolve ambiguous NMR signals.

- Isotopic labeling : <sup>13</sup>C-labeled ferrocene derivatives to track carbon environments .

Q. Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Incompatibilities : Avoid strong oxidizers (e.g., HNO3) to prevent explosive decomposition.

- Storage : Keep in amber glass vials under argon at −20°C to prevent oxidation .

Properties

IUPAC Name |

cyclopenta-1,3-diene;1-cyclopenta-2,4-dien-1-ylidene-4-hydroxy-4-oxobutan-1-olate;iron(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.C5H5.Fe/c10-8(5-6-9(11)12)7-3-1-2-4-7;1-2-4-5-3-1;/h1-4,10H,5-6H2,(H,11,12);1-5H;/q;-1;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYFWOWHTBEOSI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC(=C(CCC(=O)O)[O-])C=C1.[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FeO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570698 | |

| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291-72-1 | |

| Record name | Iron(2+) 2-(3-carboxypropanoyl)cyclopenta-2,4-dien-1-ide cyclopenta-2,4-dien-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.